molecular formula C20H30O2 B191605 Isopimaric acid CAS No. 5835-26-7

Isopimaric acid

Cat. No. B191605
CAS RN: 5835-26-7
M. Wt: 302.5 g/mol
InChI Key: MXYATHGRPJZBNA-UHFFFAOYSA-N
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Description

Isopimaric acid is a tricyclic diterpene compound, a resin acid produced by conifer trees . It is found in organisms like Boesenbergia rotunda and Picea obovata . It is a potential big potassium (BK) channel opener .


Synthesis Analysis

Isopimaric acid has been synthesized through a sequence that leaves the asymmetry at C-0 untouched . A recent study has shown that isopimaric acid can be prepared as a highly pure monomer .


Molecular Structure Analysis

The molecular formula of Isopimaric acid is C20H30O2 . Its molecular weight is 302.45 g/mol . The IUPAC name is (1R,4aR,4bS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydrophenanthrene-1-carboxylic acid .


Chemical Reactions Analysis

Isopimaric acid has been involved in free-radical polymerization under UV irradiation .


Physical And Chemical Properties Analysis

Isopimaric acid is a solid substance . It is freely soluble in chloroform and benzene, moderately soluble in ether and alcohol, and slightly soluble in light petroleum .

Scientific Research Applications

Isopimaric Acid: A Comprehensive Analysis of Scientific Research Applications

Medical Applications: Isopimaric acid has shown potential in the medical field due to its diverse biological activities. It has been found to be active against clinical isolates of epidemic methicillin-resistant Staphylococcus aureus (EMRSA), with minimum inhibitory concentrations (MICs) ranging from 32-64 µg/ml . Additionally, it acts as a large conductance Ca2±activated K+ channel opener, which could have implications in treating conditions related to ion channel dysfunctions .

Antimicrobial Properties: The antimicrobial properties of Isopimaric acid are well-documented, particularly against multidrug-resistant (MDR) and methicillin-resistant S. aureus (MRSA) strains, which are increasingly resistant to antibiotics. This makes it a valuable compound in the development of new antimicrobial agents .

Ion Channel Modulation: Isopimaric acid is known to modulate ion channels, reducing excitability and arrhythmicity in cardiac cells. This could have significant implications for the treatment of arrhythmias and other cardiac disorders .

Toxicity Studies: Studies on rainbow trout hepatocytes have indicated that Isopimaric acid increases intracellular calcium release, leading to disturbances in calcium homeostasis. This suggests potential toxicity which is important for understanding the safety profile of the compound .

Biotechnological Production: Research has been conducted on the heterologous expression of the Isopimaric acid pathway in Nicotiana benthamiana leaves, aiming to enhance productivity by expressing two additional genes involved in its biosynthesis . This could lead to more efficient production methods for Isopimaric acid and its derivatives.

Anti-inflammatory Activity: Isopimaric acid exhibits anti-inflammatory activities, which could be beneficial in treating various inflammatory conditions. The exact mechanisms and potential therapeutic applications are areas of ongoing research .

Safety And Hazards

Isopimaric acid is classified as a short-term (acute) aquatic hazard (Category 1) and long-term (chronic) aquatic hazard (Category 1) . It is very toxic to aquatic life with long-lasting effects . It is advised to avoid release to the environment, collect spillage, and dispose of contents/container to an approved waste disposal plant .

properties

IUPAC Name

(1R,4aR,4bS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-5-18(2)12-9-15-14(13-18)7-8-16-19(15,3)10-6-11-20(16,4)17(21)22/h5,7,15-16H,1,6,8-13H2,2-4H3,(H,21,22)/t15-,16+,18-,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXYATHGRPJZBNA-KRFUXDQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2C(=CCC3C2(CCCC3(C)C(=O)O)C)C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CC[C@H]2C(=CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C)C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022233
Record name Isopimaric acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isopimaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036811
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Isopimaric acid

CAS RN

5835-26-7
Record name Isopimaric acid
Source CAS Common Chemistry
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Record name Isopimaric acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopimaric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,4aR,4bS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid
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Record name ISOPIMARIC ACID
Source FDA Global Substance Registration System (GSRS)
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Record name Isopimaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036811
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

162 - 164 °C
Record name Isopimaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036811
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,390
Citations
E Smith, E Williamson, M Zloh… - Phytotherapy …, 2005 - Wiley Online Library
… isopimaric acid was extracted from the immature cones of Pinus nigra (Arnold) using bioassayguided fractionation of a crude hexane extract. Isopimaric acid … show that isopimaric acid …
Number of citations: 154 onlinelibrary.wiley.com
S Salari, M Silverå Ejneby, J Brask… - Acta …, 2018 - Wiley Online Library
… Because some resin acids open voltage-gated potassium channels and reduce neuronal excitability, we explored the effects of the resin acid isopimaric acid (IPA) on action potentials …
Number of citations: 19 onlinelibrary.wiley.com
J Li, X Liu, L Chen, X Zhu, Z Yu, L Dong, X Zhao… - Toxicology and Applied …, 2023 - Elsevier
… In this study, We analyzed the effects and mechanisms of isopimaric acid (IPA), an ion channel regulator, on the proliferation and metastasis of breast cancer cells (4 T1, MDA-MB-…
Number of citations: 1 www.sciencedirect.com
W Antkowiak, OE Edwards, R Howe… - Canadian Journal of …, 1965 - cdnsciencepub.com
Evidence is presented for the epimeric character of the C-13 substituents in pimaric and isopimaric acids and for the nuclear double bond location in isopimaric acid. This work, coupled …
Number of citations: 14 cdnsciencepub.com
CI Chang, CC Chen, SY Wang, JJ Chen, CR Chen… - Phytochemistry …, 2021 - Elsevier
… (Li et al., 2008) and 13-epimer of isopimaric acid, 7,15-pimaradien-18-oic acid (Zgoda-Pols et al., 2002). When the Me-17 was posited in axial orientation in isopimaric acid would …
Number of citations: 2 www.sciencedirect.com
JJ Liu, YJ Lu, ZD Zhao, SC Xu, LW Bi - Chemistry of Natural Compounds, 2018 - Springer
… The amide derivatives were synthesized from isopimaric acid and characterized by … The majority of the screened compounds displayed better inhibitory activity than isopimaric acid, and …
Number of citations: 6 link.springer.com
D Huang, J Cheng, J Mao, S Ma, Z Du… - BioMed Research …, 2021 - hindawi.com
Isopimaric acid (IPA) exhibits a diverse array of pharmacological activities, having been shown to function as an antihypertensive, antitumor, antibacterial, and hypocholesterolemic …
Number of citations: 2 www.hindawi.com
CMI Råbergh, H Lilius, JE Eriksson, B Isomaa - Aquatic toxicology, 1999 - Elsevier
… In this study, we have focused on the resin acids DHAA and isopimaric acid (IPA). IPA has, in previous studies on trout hepatocytes, been shown to be more toxic than DHAA, with an EC …
Number of citations: 30 www.sciencedirect.com
AE Wilson, ER Moore, WW Mohn - Applied and environmental …, 1996 - Am Soc Microbiol
… bacteria which grew on the diterpene resin acid isopimaric acid (IpA) as the sole carbon … Resin acids, including isopimaric acid (IpA), are tricyclic diterpenes produced in many tree …
Number of citations: 52 journals.asm.org
CMI Råbergh, B Isomaa, JE Eriksson - Aquatic toxicology, 1992 - Elsevier
The effects of two common resin acids, dehydroabietic acid (DHAA) and isopimaric acid (IPA), on potassium efflux, active potassium influx (K + /Na + -pump) and on the uptake of two …
Number of citations: 56 www.sciencedirect.com

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